molecular formula C9H8N4OS B8373344 5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide

5-(N-phenylamino)-1,2,3-thiadiazole-4-carboxamide

Cat. No. B8373344
M. Wt: 220.25 g/mol
InChI Key: ONVQBYZVYMROCS-UHFFFAOYSA-N
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Patent
US07288556B2

Procedure details

To an ice cooled THF solution of t-BuOK (1.0 mmol) in a flask was added acetoacetamide (0.10 g, 1.0 mmol) in anhydrous THF. Phenyl isothiocyanate solution (0.15 g, 1.1 mmol) was added slowly to the flask with stirring 15 minutes after the addition of acetoacetamide. The reaction mixture was stirred at room temperature for about 2 h. Then 2 mL of water was added to the reaction mixture and it was kept stirring at room temperature for about 1 h. The pH of the solution was adjusted with 2 N HCl solution to about 5. The organic layer was separated and the solvent was removed. The solid obtained was then dissolved in anhydrous ethanol. Triethylamine (0.1 mL) and p-tosyl azide (0.2 g, 1.0 mmol) were added to the solution sequentially. The mixture was warmed up to 45° C. and stirred for about 30 minutes. The solid precipitate from the reaction mixture was collected, washed with cold ethanol and dried. This process yielded 0.14 g (64%) of the desired product, characterized as follows: m.p.: 195-197° C. 1H NMR (ppm, in DMSO-d6): 11.01 (s, 1H), 8.36 (s, 1H), 7.88 (s, 1H), 7.15-7.60 (m, 5H). FTIR (cm−1, KBr pellet): 3367, 1680, 1648, 1595, 1551, 1470, 1449, 1313, 1251, 1080, 877, 793, 747, 650. Mass spectrum (E1): 220 (75%, M+), 192, (42%, (M-28)+), 77 (100%, C6H5+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.15 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
64%

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[C:7]([NH2:13])(=[O:12])[CH2:8][C:9](C)=O.[C:14]1([N:20]=C=S)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.CC1C=CC([S:31]([N-:34][N+:35]#N)(=O)=O)=CC=1>C1COCC1.C(O)C.C(N(CC)CC)C.O>[C:14]1([NH:20][C:9]2[S:31][N:34]=[N:35][C:8]=2[C:7]([NH2:13])=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[N-][N+]#N
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 mmol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for about 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
was kept stirring at room temperature for about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The solid obtained
STIRRING
Type
STIRRING
Details
stirred for about 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid precipitate from the reaction mixture was collected
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(N=NS1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.14 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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